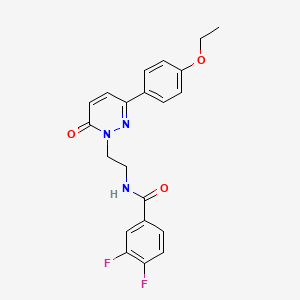

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-difluorobenzamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O3/c1-2-29-16-6-3-14(4-7-16)19-9-10-20(27)26(25-19)12-11-24-21(28)15-5-8-17(22)18(23)13-15/h3-10,13H,2,11-12H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGXFTLAKNPKSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-difluorobenzamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under reflux conditions.

Introduction of the Ethoxyphenyl Group: This step involves the substitution reaction where the ethoxyphenyl group is introduced to the pyridazinone core using suitable electrophiles.

Attachment of the Difluorobenzamide Moiety: The final step involves the coupling of the difluorobenzamide group to the intermediate product using amide bond formation techniques, often facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-difluorobenzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may facilitate binding to hydrophobic pockets, while the difluorobenzamide moiety can form hydrogen bonds or electrostatic interactions with active site residues. This binding can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-difluorobenzamide

- N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide

Uniqueness

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-difluorobenzamide is unique due to the presence of both ethoxy and difluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development.

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its effects on various cell lines, particularly in the context of cancer research.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 397.43 g/mol. The structure includes a pyridazinone core linked to an ethoxyphenyl group and a difluorobenzamide moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of the Pyridazinone Core : This is achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of Ethoxy and Difluorobenzamide Groups : These groups are added via nucleophilic substitution reactions using suitable reagents.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cancer cells. Preliminary studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival, particularly those associated with:

- EGFR Pathway : Inhibition of the epidermal growth factor receptor (EGFR) has been observed, which is crucial for the growth of various tumors.

- PI3K/Akt Pathway : The compound may also affect the PI3K/Akt signaling pathway, leading to reduced phosphorylation of Akt, a critical mediator in cell survival pathways.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

-

Breast Cancer Cell Lines : In vitro tests on MCF-7 (ER-positive) and MDA-MB-468 (triple-negative) breast cancer cell lines indicated that this compound exhibits significant cytotoxicity, particularly against MDA-MB-468 cells.

Cell Line IC50 (µM) Mechanism of Action MCF-7 15 EGFR inhibition MDA-MB-468 5 PI3K/Akt pathway inhibition

Case Studies

A notable case study involved the evaluation of this compound in combination with existing therapies such as gefitinib, an EGFR inhibitor. The combination showed enhanced efficacy compared to gefitinib alone, suggesting a potential role in overcoming resistance mechanisms in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-difluorobenzamide?

- Methodology : Synthesis typically involves multi-step reactions starting with pyridazinone core formation. Key steps include:

Core Construction : Cyclocondensation of hydrazine derivatives with diketones under acidic conditions to form the pyridazinone ring .

Substituent Introduction : Ethoxyphenyl and fluorobenzamide groups are introduced via nucleophilic substitution or amide coupling. For example, coupling 3,4-difluorobenzoic acid with the ethylamine-linked pyridazinone intermediate using EDCI/HOBt .

Purification : Column chromatography (silica gel, eluent: DCM/MeOH) and recrystallization (ethanol/water) yield >85% purity .

- Critical Parameters : Reaction temperature (60–80°C for amidation), solvent choice (DMF for solubility), and catalyst (e.g., DMAP for acylations) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Spectral Confirmation :

- NMR : -NMR (DMSO-d6) confirms substituent integration (e.g., ethoxyphenyl singlet at δ 1.35 ppm, pyridazinone protons at δ 6.8–7.2 ppm) .

- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 442.15) validate molecular weight .

- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with >98% purity threshold .

Q. What preliminary biological screening models are suitable for this compound?

- In Vitro Assays :

- Kinase Inhibition : Screen against HDAC isoforms (e.g., HDAC1/2/3) using fluorogenic substrates .

- Anticonvulsant Activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodent models .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for HDAC inhibition?

- Key Modifications :

- Ethoxyphenyl Group : Enhances hydrophobic binding to HDAC pockets. Replacement with bulkier tert-butyl groups reduces activity .

- Fluorobenzamide Moiety : Fluorine atoms improve metabolic stability and binding affinity via electrostatic interactions with Zn²+ in HDAC active sites .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in anticancer efficacy between immune-deficient and immune-competent mouse models:

- Approach : Conduct parallel in vivo studies using SKM-1 xenografts in nude mice (thymus-deficient) vs. syngeneic models. Monitor tumor growth and immune cell infiltration (flow cytometry) .

- Analysis : Correlate efficacy with immune activation markers (e.g., CD8+ T-cell counts) to differentiate direct cytotoxicity vs. immunomodulatory effects .

Q. How to design in vivo pharmacokinetic (PK) and toxicity studies for this compound?

- PK Protocol :

- Dosing : Oral administration (10–50 mg/kg) in ICR mice. Collect plasma at 0.5, 1, 2, 4, 8, 24h post-dose .

- LC-MS/MS Analysis : Quantify compound levels. Key parameters: Cmax (µg/mL), Tmax (h), AUC0–24 (µg·h/mL) .

- Toxicity Endpoints :

- hERG Inhibition : Patch-clamp assays (IC50 > 30 µM acceptable) .

- Hepatotoxicity : ALT/AST levels in serum after 14-day repeated dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.